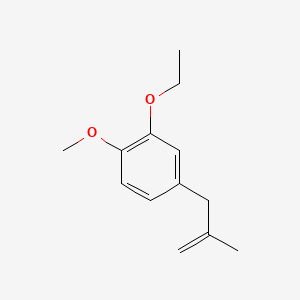
Nimbic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nimbic acid is a bioactive compound derived from the neem tree (Azadirachta indica). This compound has garnered attention due to its potential therapeutic properties, particularly in traditional medicine. This compound is known for its anti-inflammatory, anti-bacterial, and anti-cancer properties .
準備方法
Synthetic Routes and Reaction Conditions: Nimbic acid can be synthesized through the extraction of neem leaves using aqueous methanol. The extract is then purified through several chromatographic runs to isolate this compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound during extraction and purification.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from neem leaves, followed by purification using advanced chromatographic techniques. The process is optimized to maximize yield and purity while minimizing the use of solvents and other chemicals to ensure environmental sustainability .
化学反応の分析
Types of Reactions: Nimbic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed:
科学的研究の応用
Nimbic acid has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor for synthesizing other bioactive compounds.
Medicine: this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation.
作用機序
Nimbic acid exerts its effects through several mechanisms:
Anti-Cancer: this compound induces apoptosis in cancer cells by activating the caspase cascade and causing mitochondrial dysfunction.
Anti-Inflammatory: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anti-Bacterial: It disrupts bacterial cell membranes and inhibits the synthesis of essential proteins, leading to bacterial cell death.
類似化合物との比較
Uniqueness of this compound: this compound is unique due to its balanced profile of anti-cancer, anti-inflammatory, and anti-bacterial properties. Its ability to induce apoptosis specifically in cancer cells while being non-toxic to normal cells makes it a promising candidate for further research and development .
特性
CAS番号 |
1794885-66-7 |
|---|---|
分子式 |
C26H30O8 |
分子量 |
470.518 |
InChI |
InChI=1S/C26H30O8/c1-12-14(13-6-8-33-11-13)9-15-19(12)26(4)16(10-18(28)29)25(3)17(27)5-7-24(2,23(31)32)21(25)20(30)22(26)34-15/h5-8,11,14-16,20-22,30H,9-10H2,1-4H3,(H,28,29)(H,31,32)/t14-,15-,16-,20-,21+,22-,24-,25+,26-/m1/s1 |
InChIキー |
HJTQADUXZXDMJC-RSARTRMLSA-N |
SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)O)C)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)

![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)




